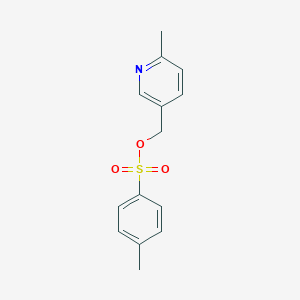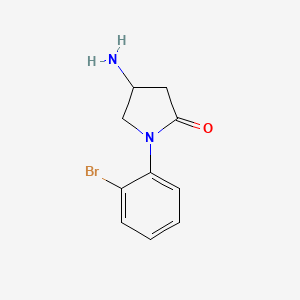
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: One common method is the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions: 4-Amino-1-(2-bromophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce various functional groups in place of the bromine atom.
科学研究应用
4-Amino-1-(2-bromophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Amino-1-(2-bromophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the bromophenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Pyrrolidin-2-one: A simpler analog without the amino and bromophenyl groups.
4-Bromophenylpyrrolidin-2-one: Lacks the amino group, affecting its reactivity and biological activity.
4-Aminopyrrolidin-2-one: Lacks the bromophenyl group, resulting in different chemical properties.
Uniqueness: 4-Amino-1-(2-bromophenyl)pyrrolidin-2-one is unique due to the combination of the amino and bromophenyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
属性
分子式 |
C10H11BrN2O |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
4-amino-1-(2-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-4-9(8)13-6-7(12)5-10(13)14/h1-4,7H,5-6,12H2 |
InChI 键 |
DLVIKQSAOBGCLI-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


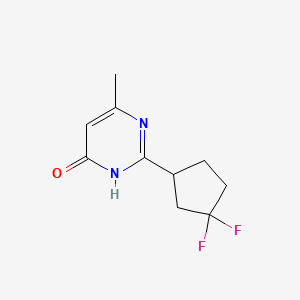
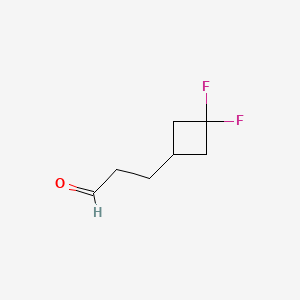
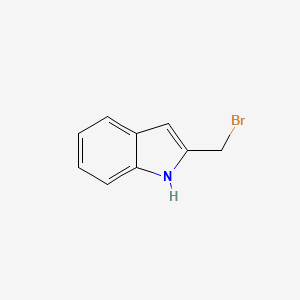
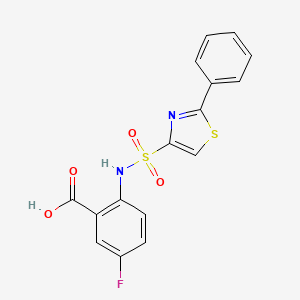
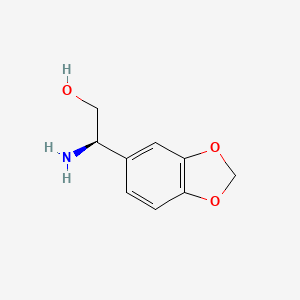
![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)

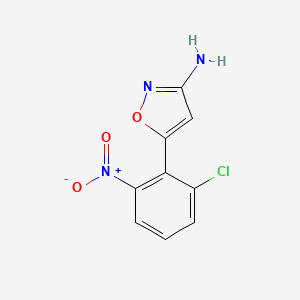

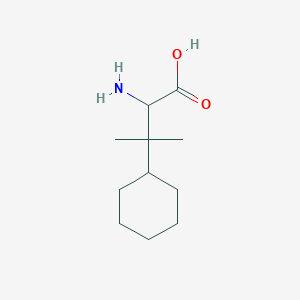
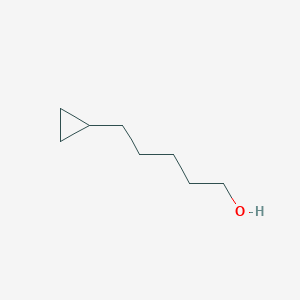

![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
